molecular formula C21H18N4O5 B2487494 (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396852-56-4

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Katalognummer: B2487494
CAS-Nummer: 1396852-56-4
Molekulargewicht: 406.398
InChI-Schlüssel: JNPLNASBPUJPKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H18_{18}N4_{4}O4_{4}
  • Molecular Weight : 342.35 g/mol
  • CAS Number : Not explicitly listed in the provided sources.

Structural Features

The compound features:

  • A furan ring attached to an isoxazole moiety.
  • An azetidine ring connected to a methanone group.
  • A methoxybenzyl substituent linked through an oxadiazole.

These structural elements are significant as they may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of isoxazoles exhibit varying degrees of antimicrobial activity. In a study evaluating similar compounds, minimal inhibitory concentrations (MICs) were determined against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated effective inhibition against Bacillus subtilis and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Compound A32Bacillus subtilis
Compound B64Escherichia coli

Antitumor Activity

The antitumor potential of isoxazole derivatives has been explored extensively. A related study reported that certain isoxazole compounds showed significant antiproliferative effects against various human cancer cell lines. For instance, compounds exhibited IC50_{50} values ranging from 17.4 µg/mL to 20.5 µg/mL against a panel of tumor cell lines .

CompoundIC50_{50} (µg/mL)Cancer Cell Line
3a17.4MCF7 (Breast Cancer)
4c20.5A549 (Lung Cancer)

While specific mechanisms for the compound's activity are still under investigation, it is hypothesized that the presence of the isoxazole and oxadiazole rings may contribute to its ability to interact with biological macromolecules, potentially inhibiting key enzymes involved in microbial growth and tumor proliferation.

Case Study 1: Antimicrobial Screening

A series of synthesized isoxazole derivatives were screened for their antimicrobial properties. The study highlighted that modifications on the isoxazole ring significantly influenced activity levels, with some derivatives showing potent activity against resistant strains .

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of isoxazole-based compounds on different cancer cell lines. The results indicated that structural variations could enhance selectivity towards specific cancer types, suggesting a promising avenue for drug development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of furan have been synthesized and evaluated for their effectiveness against various bacterial strains. The incorporation of isoxazole and oxadiazole rings enhances the bioactivity of these compounds, making them promising candidates for the development of new antibiotics .

Antitubercular Agents

The structural similarity of the compound to known antitubercular agents suggests its potential as an inhibitor of Mycobacterium tuberculosis. A study on related oxadiazole derivatives demonstrated their ability to inhibit enoyl-acyl carrier protein reductase, a key enzyme in the fatty acid biosynthesis pathway of the bacteria. The synthesized compounds showed promising minimum inhibitory concentration (MIC) values comparable to standard treatments like isoniazid .

Synthesis Techniques

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves several steps:

  • Formation of Isoxazole Ring : The initial step involves the reaction of furan derivatives with appropriate reagents to form the isoxazole ring.
  • Oxadiazole Synthesis : The oxadiazole component can be synthesized from hydrazine derivatives and carboxylic acids under acidic conditions.
  • Final Coupling Reaction : The azetidine moiety is introduced through a coupling reaction with the previously formed isoxazole and oxadiazole structures.

These synthetic routes are crucial for optimizing yield and purity, which are essential for biological testing .

Case Study: Antimicrobial Properties

A study published in 2019 explored the antimicrobial activity of various furan and oxadiazole derivatives, including those similar to this compound). The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in drug development .

Case Study: Antitubercular Activity

In another study focusing on oxadiazole derivatives, researchers synthesized several compounds and assessed their antitubercular properties through molecular docking studies. The results demonstrated that specific structural features contributed to enhanced binding affinities towards target enzymes in Mycobacterium tuberculosis, highlighting the therapeutic potential of similar compounds .

Summary

The compound this compound holds significant promise in medicinal chemistry due to its potential applications as an antimicrobial and antitubercular agent. Ongoing research into its synthesis and biological activity will further elucidate its role in drug development.

Eigenschaften

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-27-16-6-3-2-5-13(16)9-19-22-20(30-24-19)14-11-25(12-14)21(26)15-10-18(29-23-15)17-7-4-8-28-17/h2-8,10,14H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPLNASBPUJPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.